5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Target of action
The primary target of metaxalone is not well established, but its effects may be due to general central nervous system depression .Mode of action
Metaxalone does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .Biochemical pathways
The specific biochemical pathways affected by metaxalone are not well understood .Pharmacokinetics
Peak plasma concentrations of metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions. Thereafter, metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .Result of action
The molecular and cellular effects of metaxalone’s action are not well documented .Action environment
The presence of a high fat meal at the time of drug administration increased peak plasma concentrations of metaxalone by 177.5% and increased the area under the curve (AUC) by 123.5% and 115.4%, respectively .Biochemical Analysis
Biochemical Properties
5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux. For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to altered metabolite levels. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,3-dimethylphenol with formaldehyde to form the corresponding phenoxy methyl derivative. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2,3-dimethylphenoxy methyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-5-4-6-10(9(8)2)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOBQBRBKGXLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360242 |
Source
|
Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669705-46-8 |
Source
|
Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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